![molecular formula C14H10O5 B1371312 2-(4-Carboxyphenoxy)benzoic acid CAS No. 37407-16-2](/img/structure/B1371312.png)
2-(4-Carboxyphenoxy)benzoic acid
Overview
Description
“2-(4-Carboxyphenoxy)benzoic acid” is a type of phenoxybenzoic acid where the phenoxy group is para to the carboxy group . It is also known as "2-Carboxyphenylphenoxy-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H10O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Supramolecular Chemistry
2-(4-Carboxyphenoxy)benzoic acid plays a pivotal role in the field of supramolecular chemistry. It has been used to synthesize multifunctional hydrogen-bond donors for constructing supramolecular liquid-crystalline networks. These networks are formed through the self-assembly of multifunctional compounds, resulting in liquid-crystalline network structures with significant potential in various applications (Kihara, Kato, Uryu, & Fréchet, 1996).
Photophysical Studies
The compound has been utilized in the synthesis of lanthanide coordination compounds to test the influence of electron-releasing or electron-withdrawing substituents on the photophysical properties. The research found that the presence of these substituents significantly affects the luminescence efficiency of the complexes, paving the way for novel photophysical materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Surface Chemistry
The compound has been instrumental in understanding the thermodynamic shifts in pKa values of benzoic acid-modified surfaces. It highlights the influence of surface properties and solvent interactions on the ionization processes of carboxylic acid groups, offering insights into surface chemistry and material science (Abiman, Crossley, Wildgoose, Jones, & Compton, 2007).
Coordination Polymers
This compound is a critical precursor in synthesizing various coordination polymers. It's been used to create unique structures and frameworks, contributing to the field of material science and offering potential applications in catalysis, gas storage, and separation (Fan, Fan, Song, Sun, Zhao, & Zhang, 2014).
Photocatalysis
It has been implicated in studies related to photocatalysis, especially in understanding the kinetics of oxidation processes in the presence of catalysts like TiO2. This research is crucial for environmental applications, particularly in water purification and treatment (Matthews, 1990).
Future Directions
properties
IUPAC Name |
2-(4-carboxyphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIKMEPVAUDVHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627416 | |
Record name | 2-(4-Carboxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37407-16-2 | |
Record name | 2-(4-Carboxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.